molecular formula C10H11NO B6204515 3-methyl-4-(prop-2-yn-1-yloxy)aniline CAS No. 893417-09-9

3-methyl-4-(prop-2-yn-1-yloxy)aniline

Cat. No.: B6204515
CAS No.: 893417-09-9
M. Wt: 161.20 g/mol
InChI Key: KRKMRGDJVFELAV-UHFFFAOYSA-N
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Description

3-methyl-4-(prop-2-yn-1-yloxy)aniline is an organic compound characterized by the presence of a methyl group, a prop-2-yn-1-yloxy group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(prop-2-yn-1-yloxy)aniline typically involves the reaction of 3-methyl-4-hydroxyaniline with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at room temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(prop-2-yn-1-yloxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other functionalized aromatic compounds. These products can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-methyl-4-(prop-2-yn-1-yloxy)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-4-(prop-2-yn-1-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yloxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The methyl group and aniline moiety contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3-(prop-2-yn-1-yloxy)aniline
  • 3-methoxy-4-(prop-2-yn-1-yloxy)aniline
  • 4-(prop-2-yn-1-yloxy)aniline

Uniqueness

3-methyl-4-(prop-2-yn-1-yloxy)aniline is unique due to the presence of the methyl group at the 3-position, which can influence its reactivity and binding properties compared to similar compounds.

Properties

CAS No.

893417-09-9

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-methyl-4-prop-2-ynoxyaniline

InChI

InChI=1S/C10H11NO/c1-3-6-12-10-5-4-9(11)7-8(10)2/h1,4-5,7H,6,11H2,2H3

InChI Key

KRKMRGDJVFELAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)OCC#C

Purity

95

Origin of Product

United States

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